ORM-10962 was synthesized by researchers at Orion Pharma and has been characterized in various studies focusing on its effects on cardiac function and ion channel interactions. It falls under the category of pharmacological agents aimed at modulating intracellular calcium levels, which are crucial for cardiac contractility and pacemaking.
The synthesis of ORM-10962 primarily involves the method of reductive amination, where an aniline derivative reacts with a carbaldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the final product. The synthesis process can be summarized as follows:
This method ensures that ORM-10962 is produced with high purity and yield, allowing for reliable biological testing.
The molecular structure of ORM-10962 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. Key structural features include:
The structural analysis indicates that ORM-10962's design facilitates selective interaction with the sodium/calcium exchanger, enhancing its efficacy as an inhibitor.
ORM-10962 undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions highlight ORM-10962's role in modulating cardiac function without adversely affecting other ionic pathways.
The mechanism of action of ORM-10962 involves its binding to the sodium/calcium exchanger, leading to:
This dual effect suggests that ORM-10962 not only alters calcium handling but also influences heart rate dynamics through its interaction with ion currents.
Relevant data suggest that ORM-10962 maintains its pharmacological activity across a range of pH levels typical of physiological conditions.
ORM-10962 has several scientific applications, particularly in cardiovascular research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: